molecular formula C8H5ClF4O B13609390 5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol

5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13609390
M. Wt: 228.57 g/mol
InChI Key: UDBZOUPLKIQCNM-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-α-(trifluoromethyl)benzyl Alcohol (CAS: 1251084-39-5) is a fluorinated benzyl alcohol derivative with a trifluoromethyl (-CF₃) group attached to the benzylic carbon (α-position). Its structure consists of a benzene ring substituted with chlorine at position 5, fluorine at position 2, and a hydroxymethyl (-CH₂OH) group bearing a trifluoromethyl moiety (Fig. 1). The molecular formula is C₈H₅ClF₄O, with a molecular weight of 228.58 g/mol .

This compound is of interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of the trifluoromethyl group and halogens, which enhance metabolic stability and influence reactivity in substitution or oxidation reactions .

Properties

Molecular Formula

C8H5ClF4O

Molecular Weight

228.57 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5ClF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H

InChI Key

UDBZOUPLKIQCNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of chloro and fluoro groups to the benzene ring through electrophilic aromatic substitution reactions.

    Trifluoromethylation: Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Reduction: Conversion of the intermediate compounds to the benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction to alkanes using strong reducing agents.

    Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of benzaldehyde or benzophenone derivatives.

    Reduction: Formation of fully reduced alkanes.

    Substitution: Formation of substituted benzyl alcohols with different functional groups.

Scientific Research Applications

5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 5-chloro-2-fluoro-α-(trifluoromethyl)benzyl alcohol to other benzyl alcohol derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Selected Benzyl Alcohol Derivatives

Compound Name Substituents (Benzene Ring) α-Position Molecular Formula MW (g/mol) CAS Number Key Properties/Reactivity
5-Chloro-2-fluoro-α-(trifluoromethyl)benzyl alcohol 5-Cl, 2-F -CF₃ C₈H₅ClF₄O 228.58 1251084-39-5 High metabolic stability; electron-deficient ring
5-Fluoro-2-(trifluoromethyl)benzyl alcohol 5-F, 2-CF₃ -CH₂OH C₈H₆F₄O 194.13 238742-82-0 Melting point: 50°C; used in oxidation studies
2-Chloro-5-(trifluoromethyl)benzyl alcohol 2-Cl, 5-CF₃ -CH₂OH C₈H₆ClF₃O 210.57 64372-62-9 High purity (>95%); cost-effective synthesis
3-Chloro-5-fluorobenzyl alcohol 3-Cl, 5-F -CH₂OH C₇H₆ClFO 160.57 79944-64-2 Simpler structure; lacks -CF₃ group
2-Chloro-5-nitro-α-(trifluoromethyl)benzyl alcohol 2-Cl, 5-NO₂ -CF₃ C₈H₅ClF₃NO₃ 255.58 N/A Nitro group enhances electrophilicity

Key Observations:

For example, 2-fluorobenzyl alcohol exhibits 82% oxidation yield due to steric interference, while 4-(trifluoromethyl)benzyl alcohol achieves near-quantitative conversion under similar conditions . The trifluoromethyl group at the α-position increases electron-withdrawing effects, stabilizing intermediates in substitution reactions and enhancing resistance to metabolic degradation .

Synthetic Accessibility :

  • The target compound can be synthesized using methods avoiding hazardous reagents like butyllithium, as described in , which employs Zn(II) salts and cyclopropylacetylene derivatives . This contrasts with 2-chloro-5-(trifluoromethyl)benzyl alcohol, which may require costlier reagents .

Physicochemical Properties :

  • The melting point of 5-fluoro-2-(trifluoromethyl)benzyl alcohol (50°C) suggests that the target compound, with a chlorine substituent, may exhibit higher thermal stability due to increased molecular weight and halogen interactions.

Reactivity in Oxidation Reactions: Benzyl alcohols with electron-withdrawing groups (e.g., -CF₃, -NO₂) are oxidized to aldehydes more efficiently than those with electron-donating groups. For instance, 4-(trifluoromethyl)benzyl alcohol is converted to its aldehyde in >99% yield, while 4-(dimethylamino)benzyl alcohol yields only 80% under identical conditions .

Biological Activity

5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl alcohol is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound 5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl alcohol features a trifluoromethyl group, which is known to enhance biological activity in many compounds. The presence of chlorine and fluorine atoms can influence the compound's interaction with biological targets, potentially enhancing its pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing trifluoromethyl groups. For instance, derivatives with similar structures have shown significant inhibition of respiratory syncytial virus (RSV), demonstrating a log reduction in viral titer and low cytotoxicity at effective concentrations . The mechanism often involves suppression of viral replication and modulation of inflammatory responses through pathways such as NF-κB activation.

Anticancer Properties

Compounds with similar structural motifs have been evaluated for their anticancer activity. For example, certain derivatives exhibited potent antiproliferative effects across various cancer cell lines, with IC50 values indicating significant growth inhibition . The incorporation of trifluoromethyl groups has been linked to enhanced potency against specific cancer types, suggesting that 5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl alcohol may also possess similar properties.

Case Studies and Experimental Results

  • Antiviral Studies : A study focused on the synthesis and biological evaluation of various analogs reported that compounds with trifluoromethyl substitutions significantly inhibited RSV replication. The most potent derivatives reduced viral titers by over 2 logs without affecting cell viability at concentrations up to 10 µM .
  • Anticancer Activity : In another study, benzo[b]furan derivatives, which share structural similarities with 5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl alcohol, demonstrated remarkable antiproliferative activity against human cancer cell lines. The presence of trifluoromethyl groups was shown to enhance the efficacy of these compounds, suggesting a potential pathway for further exploration in the context of this compound .

Data Tables

Compound NameActivity TypeIC50 Value (µM)Notes
Compound AAntiviral10Significant reduction in RSV replication
Compound BAnticancer<0.01Effective against multiple cancer cell lines
5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl alcoholUnknownTBDFurther studies needed

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